molecular formula C16H26ClN5O B2875528 N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418648-12-9

N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride

Cat. No.: B2875528
CAS No.: 2418648-12-9
M. Wt: 339.87
InChI Key: RPQCGRKLXMBWQT-UHFFFAOYSA-N
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Description

N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide hydrochloride is a spirocyclic compound featuring a triazole-carboxamide core linked to a cyclohexyl group and a 1-aminospiro[3.3]heptane moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O.ClH/c17-13-9-14(16(13)7-4-8-16)18-15(22)12-10-21(20-19-12)11-5-2-1-3-6-11;/h10-11,13-14H,1-9,17H2,(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQCGRKLXMBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC(C34CCC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Spirocyclic Rigidity : The 3.3-heptane system in the target compound likely offers superior conformational restraint compared to larger spiro systems (e.g., 3.4-octane), improving binding specificity .
  • Triazole vs. Cyano Groups: The triazole’s hydrogen-bonding capacity may favor target engagement over the cyano group’s electrophilic reactivity .
  • Salt Forms : Hydrochloride salts, as seen in the target and compounds, are critical for balancing lipophilicity and solubility in drug design.

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